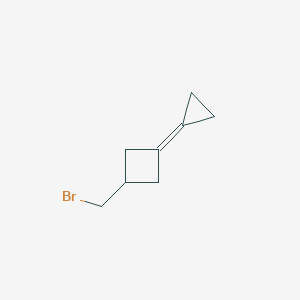

1-(Bromomethyl)-3-cyclopropylidenecyclobutane

Description

1-(Bromomethyl)-3-cyclopropylidenecyclobutane is a brominated cyclobutane derivative characterized by a bromomethyl (-CH2Br) substituent and a fused cyclopropylidene group (a strained cyclopropane ring) on the cyclobutane core.

Properties

Molecular Formula |

C8H11Br |

|---|---|

Molecular Weight |

187.08 g/mol |

IUPAC Name |

1-(bromomethyl)-3-cyclopropylidenecyclobutane |

InChI |

InChI=1S/C8H11Br/c9-5-6-3-8(4-6)7-1-2-7/h6H,1-5H2 |

InChI Key |

PQLJHZLSBHFAAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1=C2CC(C2)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination Using Triarylphosphite and Bromine in Polar Aprotic Solvents

-

- Triarylphosphite (commonly triphenylphosphite) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

- Bromine is added at low temperature (below 15°C, often cooled further to below 0°C).

- The hydroxymethylcyclobutane derivative is then added at temperatures below 0°C to minimize side reactions.

Mechanism : The triarylphosphite reacts with bromine to form a reactive brominating species that converts the hydroxymethyl group (-CH2OH) into a bromomethyl group (-CH2Br).

-

- High purity of product (>97%) with minimal formation of open-chain halogenoalkane impurities (~0.6%).

- High yields reported around 77.5% for related bromomethylcyclopropane compounds.

- The use of triarylphosphite instead of triphenylphosphine increases solubility and allows higher reaction concentrations, improving productivity.

- Low temperature controls the exothermic reaction and prevents ring opening of the strained cyclopropylidene and cyclobutane rings.

-

- Requires precise temperature control and slow addition of bromine.

- Use of polar aprotic solvents necessitates careful workup and purification.

Alternative Bromination Using N-Bromosuccinimide (NBS)

Reagents : Cyclobutyl carbinol derivatives mixed with N-bromosuccinimide and triphenyl phosphite.

Conditions : Typically carried out at higher temperatures (~40°C), which are less suitable for cyclopropylidene-containing compounds due to risk of ring opening.

-

- Expensive reagent (NBS) for industrial scale.

- Higher temperature conditions increase side reactions and lower purity.

Use of Tosylate or Dimethylsulfonate Intermediates

Hydroxymethylcyclobutane derivatives can be converted to tosylates or dimethylsulfonates, which then undergo nucleophilic substitution with sodium bromide.

This method generates heavy organic waste due to the large electrophilic groups and is less favored for industrial synthesis.

Detailed Preparation Procedure from Patent Literature (Representative Example)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve triphenylphosphite in DMF | Room temp, stir 30 min | Ensures complete solubilization |

| 2 | Cool solution to -10°C under nitrogen atmosphere | -10°C | Prevents premature reaction |

| 3 | Add bromine slowly over 4 hours | Maintain temp below 0°C | Controls exothermic reaction |

| 4 | Add cyclobutylmethanol derivative (or cyclopropylmethanol for related compounds) | Below 0°C | Minimizes ring strain-related side reactions |

| 5 | Stir and allow reaction to complete | Maintain low temp | Ensures full conversion |

| 6 | Work up by distillation | Ambient or reduced pressure | Isolates bromomethyl product |

- Yield: Approximately 77.5% for bromomethylcyclopropane analogs.

- Purity: >97% with minimal open-chain halogenoalkane impurities (~0.6%).

Summary Table of Key Preparation Parameters

| Parameter | Preferred Range/Value | Comments |

|---|---|---|

| Brominating agent | Bromine with triarylphosphite (triphenylphosphite) | Triarylphosphite preferred over triphenylphosphine |

| Solvent | Dimethylformamide (DMF), DMSO, sulfolane | Polar aprotic solvents increase solubility and reaction control |

| Temperature | Bromine addition <15°C; reaction <0°C | Low temp critical to prevent ring opening |

| Reaction time | Bromine addition over ~4 hours | Slow addition controls exotherm |

| Yield | ~77.5% (analogous compounds) | High yield for strained ring systems |

| Purity | >97% | Essential for downstream applications |

Research Findings and Industrial Relevance

- The use of triarylphosphite in polar aprotic solvents at low temperatures represents a significant improvement in synthesizing bromomethyl derivatives of strained cycloalkanes, enabling higher concentrations and better control of side reactions.

- The high purity of the bromomethyl intermediates is crucial because these compounds serve as building blocks in the synthesis of active pharmaceutical ingredients and other fine chemicals.

- Controlling temperature and solvent polarity is key to minimizing ring strain-induced degradation and unwanted by-products.

Chemical Reactions Analysis

1-(Bromomethyl)-3-cyclopropylidenecyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylidenemethanol.

Common reagents and conditions for these reactions include:

Substitution: Nucleophiles like sodium hydroxide in aqueous solution.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major products formed from these reactions include alcohols, carboxylic acids, and reduced hydrocarbons.

Scientific Research Applications

1-(Bromomethyl)-3-cyclopropylidenecyclobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of molecular pathways. The cyclopropylidene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Data

Substituent Effects and Reactivity

- Bromomethyl vs. Chloromethyl : Bromine’s higher leaving-group ability compared to chlorine makes brominated derivatives (e.g., ) more reactive in nucleophilic substitutions or elimination reactions.

- Cyclopropylidene vs.

- Electron-Withdrawing Groups : The difluoro and methylsulfanyl groups in the compound from alter electronic density, affecting solubility and stability.

Stability and Challenges

- Ring Strain : Cyclobutane derivatives with fused rings (e.g., cyclopropylidene in the target compound) are prone to ring-opening under thermal or acidic conditions.

- Bromine Sensitivity : Brominated analogs () may require inert storage conditions to prevent decomposition.

Biological Activity

1-(Bromomethyl)-3-cyclopropylidenecyclobutane is a compound of interest due to its unique structural features and potential biological activities. Cyclopropane derivatives have been recognized for their diverse biological effects, including anticancer, antifungal, and antiviral properties. This article aims to explore the biological activity of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane, summarizing relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a cyclobutane ring with a bromomethyl group and a cyclopropylidene moiety. This unique combination may influence its interaction with biological targets, enhancing its pharmacological profiles.

Biological Activity Overview

Research indicates that compounds with cyclopropane structures exhibit a wide range of biological activities. Notable activities associated with similar compounds include:

- Anticancer Activity : Cyclopropane derivatives have shown promise in inhibiting cancer cell proliferation.

- Antifungal Properties : Certain derivatives have been evaluated for their effectiveness against fungal pathogens.

- Antiviral Effects : Some compounds in this class have demonstrated activity against viral infections.

Anticancer Activity

A study evaluated the anticancer potential of various cyclopropane derivatives, including those structurally related to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane. The following table summarizes the IC50 values obtained against several human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(Bromomethyl)-3-cyclopropylidenecyclobutane | RKO | 60.70 |

| PC-3 | 49.79 | |

| HeLa | 78.72 |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, particularly in prostate (PC-3) and colon (RKO) cancer models.

Antifungal Activity

In another study focusing on antifungal properties, derivatives similar to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane were tested against Candida albicans. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 1-(Bromomethyl)-3-cyclopropylidenecyclobutane | 32 |

This suggests that the compound has moderate antifungal activity, warranting further investigation into its mechanism of action.

Antiviral Activity

Research has also highlighted the potential antiviral properties of cyclopropane derivatives. In vitro assays showed that compounds structurally related to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane inhibited viral replication in models of HIV-1 and Hepatitis C virus.

The biological activity of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cell proliferation and viral replication.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : Antifungal activity might be linked to disruption of fungal cell membranes.

Q & A

Basic Questions

What are the recommended synthesis methods for 1-(Bromomethyl)-3-cyclopropylidenecyclobutane?

The synthesis typically involves bromination of a precursor alcohol under controlled acidic conditions. For cyclobutane derivatives, methods such as nucleophilic substitution or radical bromination are commonly employed. For example, bromination of 3-cyclopropylidenecyclobutane-1-methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the target compound. Reaction optimization should include temperature control (0–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Key Steps:

- Precursor preparation (e.g., cyclobutane alcohol synthesis).

- Bromination via NBS/AIBN or HBr in acidic media.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

What safety protocols are essential for handling this compound?

Due to its brominated structure, the compound requires stringent safety measures:

- PPE: Gloves, lab coat, and goggles.

- Ventilation: Use a fume hood to avoid inhalation of volatile brominated intermediates.

- First Aid: In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Storage: Store in a cool, dry place (<4°C) in amber glass vials to prevent light-induced decomposition.

How is the molecular structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane and cyclobutane ring integration and bromomethyl group position.

- HRMS (High-Resolution Mass Spectrometry): To verify molecular formula (e.g., C₈H₁₁Br).

- X-Ray Crystallography: For absolute stereochemistry determination, though challenging due to potential instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.